molecular formula C15H22N6O5S B104048 S-Adenosyl-DL-methionine CAS No. 17176-17-9

S-Adenosyl-DL-methionine

Cat. No. B104048
CAS RN: 17176-17-9
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-YDBXVIPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Adenosylmethionine (SAM), also known as AdoMet, is a biological sulfonium compound that plays a crucial role as a methyl-group donor in various reactions catalyzed by methyltransferases . It is involved in the synthesis of several compounds, including cyclopropyl fatty acids, 7,8-diaminoperlagonic acid (a precursor of biotin), epoxyqueuosine (a modified nucleoside in tRNAs), and aminopropyl groups (for the synthesis of ethylene and polyamines) . SAM is synthesized from ATP and L-methionine by S-adenosylmethionine synthetase (MAT) .

Synthesis Analysis

The synthesis of SAM is regulated by selective N6-adenosine methylation and mRNA degradation involving the enzyme METTL16 and the m6A reader YTHDC1 . MAT2A, the gene encoding a ubiquitous mammalian methionine adenosyltransferase isozyme, is upregulated in response to SAM depletion, ensuring appropriate intracellular levels of SAM . The synthesis process is a two-step reaction catalyzed by MAT, which produces SAM, pyrophosphate (PPi), and orthophosphate (Pi) .

Molecular Structure Analysis

The molecular structure of SAM synthetase has been elucidated through crystallography, revealing that the enzyme consists of four identical subunits forming a tetrameric structure . Each subunit is composed of three domains with pseudo-3-fold symmetry, and the active sites are located between the subunits . The enzyme's structure is highly conserved across different organisms, indicating a universal mechanism for SAM synthesis .

Chemical Reactions Analysis

SAM is involved in a variety of chemical reactions due to the electrophilic character of the carbon centers adjacent to the positively charged sulfur atom . It can also act as a source of 5'-deoxyadenosyl radicals upon one-electron reduction, initiating metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction . The enzyme MAT also exhibits tripolyphosphatase activity, which is stimulated by SAM .

Physical and Chemical Properties Analysis

SAM synthetase from human lymphocytes has been characterized, revealing a molecular weight of 185,000 and a subunit composition that includes polypeptide chains of different molecular weights . The enzyme requires free Mg2+ as an activator and exhibits linear kinetics with respect to substrate dependency and product inhibition . The crystal structure of MAT from Escherichia coli has shown that the enzyme hydrolyzes ATP to ADP and Pi, with the products found at the active site along with essential metal ions (K+ and Mg2+) .

Scientific Research Applications

Molecular and Biochemical Roles

S-Adenosyl-L-methionine (SAMe) plays a pivotal role in cellular biochemistry, acting as a precursor in methylation, aminopropylation, and transsulfuration pathways. Its diverse roles in cellular metabolism have laid the groundwork for clinical studies across various fields, such as depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis (Bottiglieri, 2002).

Production and Optimization

Efficient SAM production has been a focus, particularly using Saccharomyces cerevisiae and metabolic engineering. This includes using dl-methionine as a substrate, optimizing concentration for higher yields, and scaling up the process for industrial applications (Ren et al., 2017). Another study enhanced SAM production by genetically modifying S. cerevisiae to increase the utilization efficiency of dl-methionine (Liu et al., 2019).

Novel Applications and Therapeutic Potential

Technological advancements in the synthesis and utilization of AdoMet analogs have expanded its applications in epigenetics, proteomics, and natural product diversification (Huber et al., 2016). In liver disease, SAMe's role as a methyl donor and precursor for glutathione synthesis has been explored, although clinical utility in specific disease states remains to be firmly established (Anstee & Day, 2012).

Biotechnological Applications

SAM-dependent methyltransferases are highly versatile in biocatalysis, biosynthesis, and other biotechnological applications. Their structural diversity and flexibility have significant implications for industrial processes and disease treatments (Struck et al., 2012). Another aspect of SAM is its involvement in transmethylation pathways in neuropsychiatric diseases, highlighting its potential in therapeutic applications across different life stages (Gao et al., 2018).

Engineering and Optimization for Industrial Use

Strategies in metabolic engineering and bioprocess optimization have been employed to enhance SAM biosynthesis in microbial strains for industrial applications. This includes genetic manipulation of methionine adenosyltransferase and optimization of feeding modes for substrates like methanol and L-methionine (Hu et al., 2012).

Diverse Structural and Catalytic Roles

SAM-dependent methyltransferases, with varied structural folds, are involved in numerous biological functions, demonstrating the structural and catalytic flexibility of SAM in biological systems (Schubert et al., 2003).

properties

IUPAC Name

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-YDBXVIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169160
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Adenosyl-DL-methionine

CAS RN

17176-17-9
Record name Ademetionine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Adenosyl-DL-methionine
Reactant of Route 2
S-Adenosyl-DL-methionine
Reactant of Route 3
S-Adenosyl-DL-methionine
Reactant of Route 4
Reactant of Route 4
S-Adenosyl-DL-methionine
Reactant of Route 5
Reactant of Route 5
S-Adenosyl-DL-methionine
Reactant of Route 6
S-Adenosyl-DL-methionine

Citations

For This Compound
9
Citations
ML Stolowitz - 1979 - scholarlycommons.pacific.edu
… The Optical Rotatory Dispersion studies of Klee and Mudd28 have suggested that (~)S-adenosyl-·DLmethionine and all other nucleoside derivatives substituted at the 5'-carbon with …
Number of citations: 2 scholarlycommons.pacific.edu
G De La Haba, GA Jamieson, SH Mudd… - Journal of the …, 1959 - ACS Publications
The sulfonium diastereoisomers of S-adenosyl-L-methionine have been resolved enzymatically and their optical rotations determined. It has also been shown that the methionine …
Number of citations: 117 pubs.acs.org
WA Klee, SH Mudd - Biochemistry, 1967 - ACS Publications
… of (±)-S-adenosyl-DL-methionine and of Sadenosyl-DL-homocysteine are shown in Figure 2. The points are drawn so as to indicate the probable error of our measurements. The two …
Number of citations: 61 pubs.acs.org
J Whittall, P Sutton - 2010 - Wiley Online Library
… Rice O-methyl transferase RP Reversed phase rpm Rotations per minute rt Room temperature Rt Retention time SAH S-Adenosyl-DL-homocysteine SAM S-Adenosyl-DL-methionine …
Number of citations: 86 onlinelibrary.wiley.com
Y Yang - 2001 - search.proquest.com
… Table I (cont'd) 7 (RS)-S-adenosyl-L-methionine 1320 2O3O (RS)-S-adenosyl-DL-methionine 1410 1O S-adenosyl-L-ethionine 426 1O) Dimethylacetothetin 588 40 DMSP 588 40 …
Number of citations: 0 search.proquest.com
NH Sloane, TK Davis - Archives of Biochemistry and Biophysics, 1974 - Elsevier
The formation of 6-hydroxymethylbenzo(α)pyrene from benzo(α)pyrene has been shown to be catalyzed by sonicates of rat liver microsomes. The biosynthetic pathway for the formation …
Number of citations: 19 www.sciencedirect.com
E Stupperich - FEMS microbiology reviews, 1993 - academic.oup.com
Eleven adenosylcorrinoid-dependent rearrangements and elimination reactions have been described during the last four decades of vitamin B 12 research. In contrast, only the …
Number of citations: 64 academic.oup.com
JT Eells - 1981 - search.proquest.com
… Diaphorase, type II; S-nicotinamide adenine dinucleotide, S-adenosyl-DL-methionine iodide, D,L-dithiothreitol, D,L-homocysteine, L-methionine, D,L-ethionine, 3-amino1,2,4-triazole, …
Number of citations: 1 search.proquest.com
SK Shapiro - Quarterly Report Biological and …, 1956 - Argonne National Laboratory …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.